

Improving the safety profile of Evocalcet in combination therapies.

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Compound of Interest

Compound Name: *Evocalcet*

Cat. No.: *B607391*

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Evocalcet Combination Therapies: Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information for investigating the safety and efficacy of **Evocalcet** in combination therapies. The following sections offer detailed troubleshooting guides, frequently asked questions, experimental protocols, and safety data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **Evocalcet**?

A1: **Evocalcet** is a second-generation calcimimetic agent that functions as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1] The CaSR is a G-protein coupled receptor predominantly expressed on the surface of parathyroid gland cells.[1] By binding to the CaSR, **Evocalcet** increases the receptor's sensitivity to extracellular calcium.[1] This enhanced sensitivity means that lower concentrations of blood calcium are required to suppress the secretion of parathyroid hormone (PTH).[1] In conditions like secondary hyperparathyroidism (SHPT), where the parathyroid glands are less responsive to calcium, **Evocalcet** helps to normalize PTH levels.[1]

Q2: What are the primary known safety concerns and side effects associated with **Evocalcet**?

A2: The most common side effects of **Evocalcet** are generally mild to moderate and include gastrointestinal discomfort such as nausea, vomiting, diarrhea, and constipation.[2] Another significant consideration is the risk of hypocalcemia (low blood calcium levels) due to the intended pharmacological effect of reducing PTH.[2] Symptoms of hypocalcemia can include tingling sensations, muscle cramps, and in severe cases, cardiac arrhythmias.[2] Headaches, fatigue, and upper respiratory tract infections have also been reported.[2] Compared to the first-generation calcimimetic, cinacalcet, **Evocalcet** has been shown to have a lower incidence of gastrointestinal adverse events.[3][4][5]

Q3: What is the drug-drug interaction profile of **Evocalcet**, particularly concerning CYP enzymes?

A3: In vitro and clinical studies have demonstrated that **Evocalcet** has a low potential for cytochrome P450 (CYP) mediated drug-drug interactions.[6] Unlike cinacalcet, which is a potent inhibitor of CYP2D6, **Evocalcet** does not show substantial direct inhibition of major CYP isozymes, including CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4/5.[6][7] This suggests a lower risk of altering the metabolism of co-administered drugs that are substrates for these enzymes.[7]

Q4: How does co-administration with a vitamin D receptor activator (VDRA) impact the safety profile of **Evocalcet**?

A4: Clinical data suggests that the combination of **Evocalcet** with a VDRA is generally well-tolerated and may even improve the safety profile concerning hypocalcemia. An ad hoc analysis of a phase 3 study showed that the incidence of hypocalcemia was significantly lower in patients receiving concomitant VDRA therapy compared to those who were not.[8] While this combination effectively lowers PTH, calcium, and phosphorus levels, it is important to monitor these parameters to manage the risk of mineral metabolism disturbances.[8]

Q5: Is there quantitative data on the safety profile of **Evocalcet** in combination with phosphate binders?

A5: While clinical studies of **Evocalcet** have allowed for the concomitant use of phosphate binders, a specific breakdown of adverse event rates based on the type of phosphate binder (e.g., calcium-based, sevelamer, lanthanum carbonate) is not readily available in the provided search results.[9] Researchers should consult the latest clinical trial publications or prescribing

information for the most current data on drug interactions and safety in this context. General safety profiles of individual phosphate binders indicate potential side effects such as gastrointestinal issues, and with calcium-based binders, a risk of hypercalcemia and vascular calcification.^[10]

Data Presentation: Safety Profile of Evocalcet

Table 1: Incidence of Common Adverse Drug Reactions (ADRs) with **Evocalcet** Monotherapy

Adverse Drug Reaction	Incidence (%) in a 52-week study
Decreased adjusted calcium	Most frequent ADR
Nausea	5.1%
Abdominal discomfort	5.1%

Data from a phase 3, multicenter, open-label study in 137 SHPT patients undergoing hemodialysis.^[3]

Table 2: Incidence of Hypocalcemia-Related ADRs with **Evocalcet** in Combination with Intravenous Vitamin D Receptor Activators (VDRA)

VDRA Dose Group	Incidence of Hypocalcemia-Related ADRs (%)	p-value (vs. No VDRA)
No VDRA (n=117)	26.5%	-
Low Dose VDRA (<1.5 μg/week ; n=45)	11.1%	0.014
High Dose VDRA (≥1.5 μg/week ; n=91)	13.2%	0.014

Ad hoc analysis of a phase 3 head-to-head comparison study of **evocalcet** and cinacalcet.^[8]

Experimental Protocols

In Vitro Assay: Intracellular Calcium Mobilization

This protocol is for measuring the effect of **Evocalcet** on intracellular calcium concentration ($[Ca^{2+}]_i$) in HEK293 cells stably expressing the human Calcium-Sensing Receptor (hCaSR-HEK293).

Materials:

- hCaSR-HEK293 cells
- Cell culture medium (e.g., DMEM)
- Fetal Bovine Serum (FBS)
- Hanks' Balanced Salt Solution (HBSS)
- Fluo-8 AM calcium indicator dye
- **Evocalcet** stock solution (in DMSO)
- Fluorescence microplate reader with liquid handling capabilities (e.g., FLIPR)

Procedure:

- Cell Culture: Culture hCaSR-HEK293 cells in appropriate medium supplemented with FBS. Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
- Dye Loading:
 - Wash the cells twice with HBSS.
 - Prepare a loading solution of 5 μ M Fluo-8 AM in HBSS containing a low concentration of $CaCl_2$ (e.g., 0.1 mM).
 - Add the loading solution to each well and incubate for 30 minutes at 37°C, protected from light.
- Compound Preparation: Prepare serial dilutions of **Evocalcet** in HBSS. A typical concentration range to test would be from 0.1 nM to 1 μ M to determine the EC_{50} , which has

been reported to be approximately 92.7 nM.[\[6\]](#)[\[11\]](#)

- Measurement:
 - Place the cell plate in the fluorescence microplate reader.
 - Measure baseline fluorescence (Excitation: ~490 nm, Emission: ~525 nm).
 - Add the **Evocalcet** dilutions to the wells, followed by a calcium challenge (e.g., final concentration of 0.5 mM CaCl_2).[\[12\]](#)
 - Record the fluorescence signal over time to capture the transient increase in $[\text{Ca}^{2+}]_i$.
- Data Analysis:
 - Calculate the change in fluorescence intensity (ΔF) from baseline.
 - Plot ΔF against the **Evocalcet** concentration.
 - Determine the EC_{50} value using a four-parameter logistic curve fit.

In Vivo Model: 5/6 Nephrectomy (Nx) Rat Model of SHPT

This protocol describes the surgical induction of chronic kidney disease (CKD) and subsequent SHPT in rats to evaluate the in vivo efficacy and safety of **Evocalcet**.

Materials:

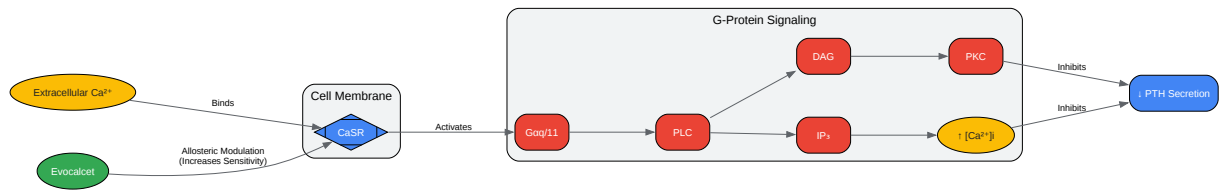
- Male Sprague-Dawley rats (6-7 weeks old)
- Standard rodent diet
- High phosphorus diet (to exacerbate SHPT)
- Anesthetic (e.g., pentobarbital)
- Surgical instruments
- **Evocalcet** suspension (e.g., in 0.5% methylcellulose solution)

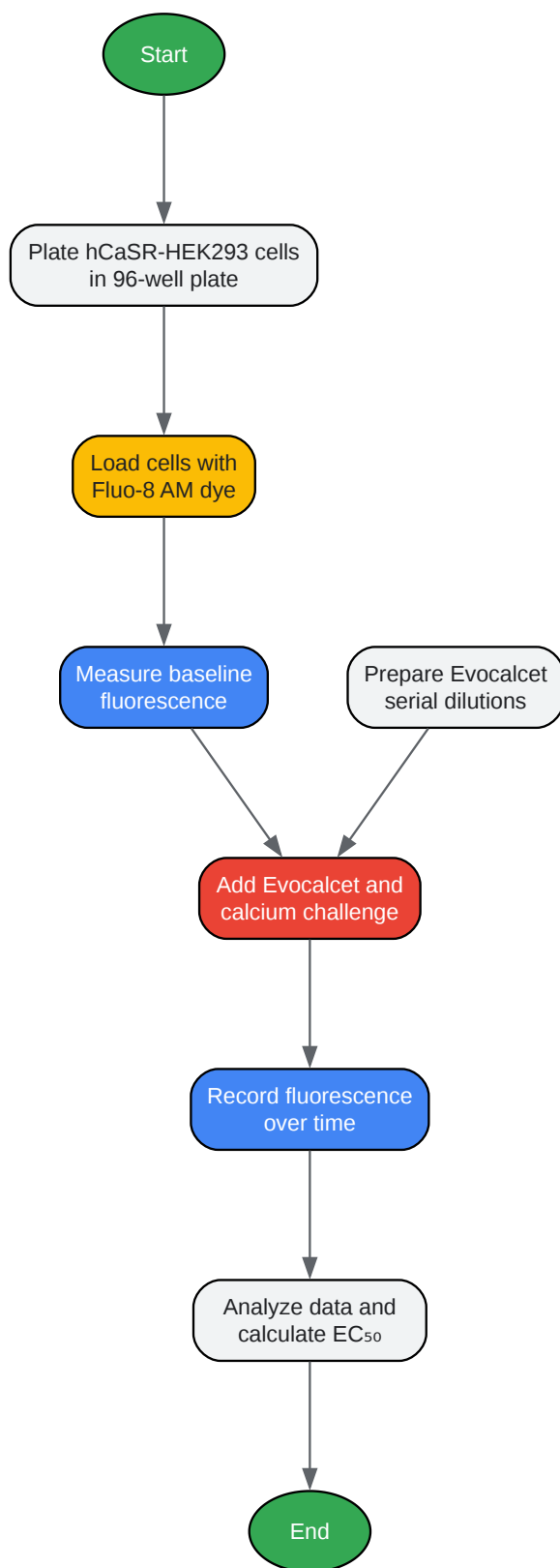
Procedure:

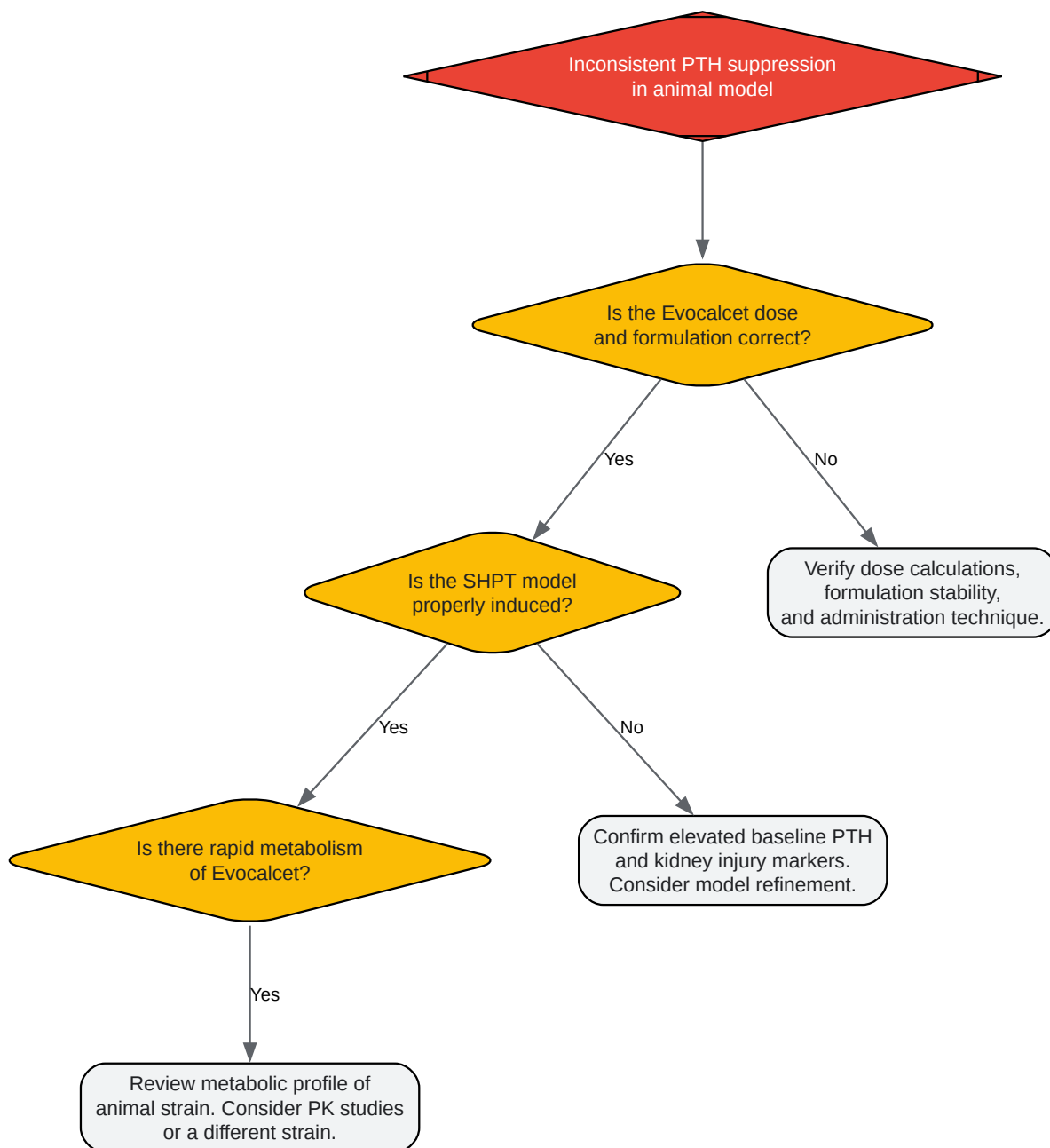
- Acclimation: Acclimate rats for one week with free access to standard diet and water.
- First Surgery (Left Kidney Resection):
 - Anesthetize the rat.
 - Make a flank incision to expose the left kidney.
 - Resect approximately two-thirds of the left kidney.
 - Suture the muscle and skin layers.
 - Allow the rats to recover for one week.
- Second Surgery (Right Nephrectomy):
 - Anesthetize the rat.
 - Make a flank incision to expose the right kidney.
 - Ligate the renal artery, vein, and ureter, and remove the entire right kidney.
 - Suture the muscle and skin layers.
 - Provide post-operative care and allow 4-6 weeks for the development of stable CKD and SHPT.
- **Evocalcet** Treatment:
 - Divide the 5/6 Nx rats into vehicle control and **Evocalcet** treatment groups.
 - Administer **Evocalcet** orally (e.g., by gavage) once daily. Doses in the range of 0.03 to 1 mg/kg have been shown to be effective in rats.[\[13\]](#)
 - The treatment duration can range from a single dose to several weeks for chronic studies.
[\[13\]](#)

- Monitoring and Sample Collection:
 - Monitor animal health, body weight, and food/water intake.
 - Collect blood samples periodically via the tail vein to measure serum PTH, calcium, and phosphorus levels.
 - At the end of the study, euthanize the animals and collect tissues (e.g., parathyroid glands, kidneys, bone) for histological and molecular analysis.

Mandatory Visualizations







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